![molecular formula C15H13ClN6O B10973707 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10973707.png)
2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their potential biological activities, including their role as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Preparation Methods
The synthesis of 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a CDK inhibitor, which could be useful in cancer research.
Medicine: Due to its inhibitory effects on CDKs, it is being explored as a potential therapeutic agent for cancer treatment.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDKs. CDKs are enzymes that play a critical role in regulating the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, which are essential for cell cycle progression .
Comparison with Similar Compounds
Similar compounds to 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share the same core structure but differ in their substituents, which can significantly affect their biological activities. Some similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Thioglycoside derivatives
- Tris[1,2,4]triazolo[1,3,5]triazines
Properties
Molecular Formula |
C15H13ClN6O |
---|---|
Molecular Weight |
328.75 g/mol |
IUPAC Name |
4-[(4-chloro-3,5-dimethylphenoxy)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C15H13ClN6O/c1-8-3-10(4-9(2)13(8)16)23-6-12-19-15-11-5-18-20-14(11)17-7-22(15)21-12/h3-5,7H,6H2,1-2H3,(H,18,20) |
InChI Key |
ZGNCTZJIKOHTCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NN3C=NC4=C(C3=N2)C=NN4 |
Origin of Product |
United States |
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